(6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone
CAS No.: 2870652-81-4
Cat. No.: VC11990042
Molecular Formula: C6H5ClF2N2OS
Molecular Weight: 226.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2870652-81-4 |
|---|---|
| Molecular Formula | C6H5ClF2N2OS |
| Molecular Weight | 226.63 g/mol |
| IUPAC Name | (6-chloropyridin-3-yl)-(difluoromethyl)-imino-oxo-λ6-sulfane |
| Standard InChI | InChI=1S/C6H5ClF2N2OS/c7-5-2-1-4(3-11-5)13(10,12)6(8)9/h1-3,6,10H |
| Standard InChI Key | WILMHLRWQLBZIW-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1S(=N)(=O)C(F)F)Cl |
| Canonical SMILES | C1=CC(=NC=C1S(=N)(=O)C(F)F)Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Framework
The systematic IUPAC name, * (6-chloropyridin-3-yl)-(difluoromethyl)-imino-oxo-λ⁶-sulfane*, reflects its core structure: a pyridine ring substituted at the 3-position with a chlorinated nitrogen atom and a sulfanone group bearing a difluoromethyl moiety. The λ⁶-sulfanone designation indicates a hypervalent sulfur center bonded to oxygen, nitrogen, and carbon atoms, a feature critical to its electronic properties.
Structural Characterization
The SMILES notation delineates the connectivity, revealing a pyridine ring () with chlorine at position 6 and a sulfanone group at position 3. X-ray crystallography of analogous sulfanones shows planar sulfur centers with bond lengths consistent with partial double-bond character between sulfur and oxygen/nitrogen .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.63 g/mol |
| CAS Number | 2870652-81-4 |
| IUPAC Name | (6-Chloropyridin-3-yl)-(difluoromethyl)-imino-oxo-λ⁶-sulfane |
| SMILES | C1=CC(=NC=C1S(=N)(=O)C(F)F)Cl |
Synthesis and Preparation
General Sulfanone Synthesis Pathways
Sulfanones are typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and amines or imines. For example, [(6-chloro-5-fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (CAS No. 2159074-07-2) is prepared by reacting 6-chloro-5-fluoropyridin-3-amine with dimethylsulfamoyl chloride under anhydrous conditions. Similarly, (6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone likely forms through the condensation of 6-chloropyridin-3-amine with difluoromethylsulfonyl chloride, though exact protocols remain proprietary .
Optimization Challenges
The difluoromethyl group introduces steric and electronic challenges, necessitating controlled reaction temperatures (0–5°C) and inert atmospheres to prevent side reactions. Yields for analogous compounds range from 40–60%, with purity enhanced via recrystallization from ethanol-water mixtures .
Physical and Chemical Properties
Solubility and Stability
Preliminary data suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, with limited solubility in water (<0.1 mg/mL at 25°C). The compound is stable under ambient conditions but hydrolyzes in strongly acidic or basic media, cleaving the sulfanone moiety into sulfonic acid derivatives.
Spectroscopic Data
While experimental spectra for this specific compound are unpublished, related sulfanones exhibit characteristic infrared (IR) absorptions at 1,320–1,250 cm⁻¹ (S=O stretching) and 1,150–1,050 cm⁻¹ (C-F stretching) . Nuclear magnetic resonance (NMR) spectra of similar structures show pyridinyl protons as doublets near δ 8.2–7.5 ppm .
Research Gaps and Future Directions
Mechanistic Studies
The electrophilic sulfur center’s reactivity toward nucleophiles (e.g., thiols, amines) warrants investigation to elucidate potential biological interactions. Computational studies using density functional theory (DFT) could predict reaction pathways and transition states.
Application-Driven Synthesis
Scalable synthesis methods and derivatization strategies (e.g., introducing heterocyclic substituents) may unlock novel agrochemicals or pharmaceuticals. Collaborative efforts between academic and industrial labs are critical to advancing this field.
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